molecular formula C11H18N2O B14000399 Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- CAS No. 54119-37-8

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-

Cat. No.: B14000399
CAS No.: 54119-37-8
M. Wt: 194.27 g/mol
InChI Key: PEORPEBHZUHNFF-UHFFFAOYSA-N
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Description

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- (CAS: 104-63-2) is a branched ethanolamine derivative with a benzyl-substituted ethylenediamine backbone. Its IUPAC name reflects the substitution pattern: the ethanol hydroxyl group is at position 2, and the nitrogen atoms are sequentially substituted with a phenylmethyl (benzyl) group and an ethylenediamine moiety. Synonyms include 2-(Benzylamino)ethanol, N-Benzylethanolamine, and Benzylaminoethanol .

Structurally, the compound features a polar ethanol group and aromatic benzyl substituent, conferring amphiphilic properties. This dual functionality makes it useful in pharmaceutical synthesis, surfactant formulations, and as a ligand in coordination chemistry.

Properties

CAS No.

54119-37-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-[2-(benzylamino)ethylamino]ethanol

InChI

InChI=1S/C11H18N2O/c14-9-8-12-6-7-13-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2

InChI Key

PEORPEBHZUHNFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- typically involves the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde and formic acid at temperatures ranging from 70-80°C to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into primary or secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous ethanolamine derivatives, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- Benzyl (C₆H₅CH₂) on primary amine; ethylenediamine backbone C₁₁H₁₈N₂O 194.28 104-63-2 Surfactants, pharmaceutical intermediates
Ethanol, 2-[[1-(phenylmethyl)-4-piperidinyl]amino]- Benzyl-substituted piperidine ring C₁₄H₂₂N₂O 234.34 60479-58-5 Potential CNS-targeting drug candidates
2-[(Phenylethyl)amino]ethanol Phenylethyl (C₆H₅CH₂CH₂) substituent C₁₀H₁₅NO 165.23 6623-43-4 Chiral resolving agents, lab reagents
2-Amino-1-phenylethanol Amino and hydroxyl groups on adjacent carbons; phenyl at C1 C₈H₁₁NO 137.18 7568-93-6 Asymmetric synthesis, alkaloid analogs
Ethanol, 2-[(2-aminoethyl)amino]- Ethylenediamine backbone (no aromatic substituents) C₄H₁₃N₂O 105.16 111-41-1 Corrosion inhibitors, epoxy hardeners
2-[Methyl(phenylmethyl)amino]ethanol N-Methyl and N-benzyl groups on the same amine C₁₀H₁₅NO 165.23 101-98-4 Ionic liquids, phase-transfer catalysts

Key Findings:

Structural Variations and Reactivity: The benzyl-ethylenediamine structure (104-63-2) enhances lipophilicity compared to non-aromatic analogs like Ethanol, 2-[(2-aminoethyl)amino]- (111-41-1). This improves membrane permeability in drug delivery systems . Piperidine derivatives (e.g., 60479-58-5) introduce conformational rigidity due to the cyclic amine, favoring receptor binding in neurological applications . Chiral analogs (e.g., 2-[(Phenylethyl)amino]ethanol) exhibit stereoselectivity in catalysis and enantiomer separation .

Thermodynamic and Solubility Data: Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- has a higher boiling point (~250°C) than simpler derivatives like 2-Amino-1-phenylethanol (bp ~210°C) due to increased hydrogen bonding and molecular weight . Aqueous solubility decreases with aromatic substitution: Ethanol, 2-[(2-aminoethyl)amino]- (fully miscible) vs.

Applications: Pharmaceutical Intermediates: Derivatives with benzyl or phenylethyl groups (104-63-2, 6623-43-4) are used in antipsychotic and antihistamine synthesis . Surfactants: Branched ethanolamines (104-63-2) stabilize emulsions better than linear analogs (111-41-1) due to enhanced hydrophobic interactions .

Notes

Nomenclature Complexity: As noted in , systematic naming can lead to ambiguity. For example, Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)- is also called N-Benzylethanolamine or 2-Benzylaminoethanol depending on the naming convention .

Safety and Handling: Benzyl-substituted ethanolamines (e.g., 104-63-2) require precautions against skin irritation, as seen in Safety Data Sheets for analogs like 2-[[2-[Bis(phenylmethyl)amino]ethyl]amino]ethanol .

Research Gaps: Limited thermodynamic data (e.g., partition coefficients) are available for piperidine derivatives (60479-58-5), highlighting a need for further study .

Biological Activity

Ethanol, 2-((2-((phenylmethyl)amino)ethyl)amino)-, commonly referred to as AEEA (2-aminoethyl ethanolamine), has garnered attention in various fields of research due to its biological activities and potential applications. This article provides a detailed overview of the biological activity of AEEA, supported by data tables, case studies, and research findings.

  • Chemical Formula : C9H13N2O
  • Molecular Weight : 151.2056 g/mol
  • IUPAC Name : Ethanol, 2-[(2-aminoethyl)amino]-

Biological Activity Overview

AEEA exhibits a range of biological activities, including toxicity, mutagenicity, and potential therapeutic effects. The following sections detail these activities based on diverse sources.

1. Toxicity and Safety Assessment

AEEA is classified as a hazardous substance with specific reproductive toxicity concerns. Significant findings from various studies include:

  • Acute Toxicity : In animal studies, the LD50 value for AEEA was reported to be greater than 2000 mg/kg body weight (bw), indicating low acute toxicity .
  • Dermal Exposure : Studies showed that AEEA can cause skin sensitization and irritation. In a study using female Balb/c mice, the stimulation index for skin sensitization was observed to increase with higher concentrations of AEEA .
Endpoint Value
LD50 (oral, rats)>2000 mg/kg bw
Skin Sensitization Index14.7 (at 20% dose)
NOAEL60 mg/kg bw/day

2. Metabolism and Excretion

The pharmacokinetics of AEEA reveal that a significant percentage is excreted unchanged in urine (55-65%) within 48 hours. The remaining metabolites include N-acetylated forms and minor amounts excreted in feces .

3. Mutagenicity Studies

Evidence suggests weak mutagenic potential for AEEA. Regulatory assessments have indicated that further studies are required to confirm these findings .

Case Study: Reproductive Toxicity

In a study assessing the effects of AEEA on pregnant animals, no significant differences in absorption or metabolic profiles were noted based on pregnancy status. However, sub-lethal effects such as dyspnoea and apathy were observed at higher doses .

Case Study: Anticancer Potential

Recent research has explored the potential anticancer properties of compounds related to AEEA. For instance, derivatives of piperidine that include similar structural features have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction .

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